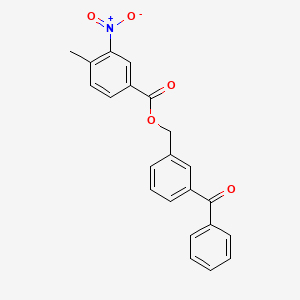

3-benzoylbenzyl 4-methyl-3-nitrobenzoate

CAS No.:

Cat. No.: VC9304924

Molecular Formula: C22H17NO5

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H17NO5 |

|---|---|

| Molecular Weight | 375.4 g/mol |

| IUPAC Name | (3-benzoylphenyl)methyl 4-methyl-3-nitrobenzoate |

| Standard InChI | InChI=1S/C22H17NO5/c1-15-10-11-19(13-20(15)23(26)27)22(25)28-14-16-6-5-9-18(12-16)21(24)17-7-3-2-4-8-17/h2-13H,14H2,1H3 |

| Standard InChI Key | FSDCAQXDNVFZCE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)OCC2=CC(=CC=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Benzoylbenzyl 4-methyl-3-nitrobenzoate () has a molecular weight of 375.4 g/mol . Its IUPAC name, (3-benzoylphenyl)methyl 3-methyl-4-nitrobenzoate, reflects the arrangement of substituents:

-

A benzoyl group () attached to the phenyl ring at position 3.

-

A methyl group () at position 3 of the benzoate ring.

Table 1: Key Identifiers of 3-Benzoylbenzyl 4-Methyl-3-Nitrobenzoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| SMILES Notation | PubChem | |

| InChIKey | YSPZZVINHSUKPF-UHFFFAOYSA-N | PubChem |

Structural Analysis

The compound’s X-ray crystallography data (unavailable in provided sources) would likely reveal planar aromatic systems with steric interactions between the benzoyl and nitro groups. Computational models predict moderate polarity due to the nitro group, influencing solubility in polar aprotic solvents .

Synthesis and Reaction Pathways

Hypothesized Synthetic Routes

While no direct synthesis is documented, analogous esterification strategies suggest two potential pathways:

Esterification of 4-Methyl-3-Nitrobenzoic Acid

-

Acyl Chloride Formation: React 4-methyl-3-nitrobenzoic acid with thionyl chloride () to form the corresponding acyl chloride .

-

Nucleophilic Substitution: Treat 3-benzoylbenzyl alcohol with the acyl chloride in the presence of a base (e.g., pyridine) to yield the ester .

Transesterification

A metal-catalyzed (e.g., ) reaction between methyl 4-methyl-3-nitrobenzoate and 3-benzoylbenzyl alcohol could displace the methoxy group, forming the target ester .

Physicochemical Properties

Experimental and Predicted Data

PubChem provides limited experimental data, but computational estimates suggest:

-

Melting Point: Likely >80°C, analogous to methyl 3-methyl-4-nitrobenzoate .

-

Solubility: Low water solubility due to aromaticity; soluble in dichloromethane or dimethylformamide .

Table 2: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|

| 3-Benzoylbenzyl 4-methyl-3-nitrobenzoate | 375.4 | >80 (predicted) |

| Methyl 4-methyl-3-nitrobenzoate | 195.17 | 51 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume